molecular formula C9H13NO3 B1327114 Ethyl 3-isopropylisoxazole-5-carboxylate CAS No. 2207-47-8

Ethyl 3-isopropylisoxazole-5-carboxylate

Cat. No. B1327114
CAS RN: 2207-47-8
M. Wt: 183.2 g/mol
InChI Key: SZORJEQCHPOLBC-UHFFFAOYSA-N
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Description

Ethyl 3-isopropylisoxazole-5-carboxylate is a compound that falls within the broader category of isoxazole derivatives. These compounds are of significant interest in the field of organic chemistry due to their diverse range of applications, including their use as building blocks in pharmaceuticals and agrochemicals. While the specific compound ethyl 3-isopropylisoxazole-5-carboxylate is not directly mentioned in the provided papers, the synthesis and characterization of related isoxazole and oxazole compounds are discussed, which can provide insights into the properties and reactivity of this class of compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates involves reactions with 2-chloropyrimidine and 2-chlorobenzoxazole, followed by rearrangements to produce imidazopyrimidine and aminoindole derivatives . Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate is achieved and characterized by spectroscopic techniques and X-ray diffraction analysis . These methods highlight the versatility of isoxazole synthesis and the potential approaches that could be applied to synthesize ethyl 3-isopropylisoxazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often characterized using spectroscopic methods and crystallography. For example, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate provides detailed information on the crystal structure and stabilization by hydrogen bonding . Similarly, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate reveals intramolecular and intermolecular hydrogen bonding that stabilizes the molecule . These studies suggest that ethyl 3-isopropylisoxazole-5-carboxylate could also exhibit specific structural features that influence its reactivity and physical properties.

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. The synthesis of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates and their subsequent rearrangement to form different heterocyclic compounds demonstrates the reactivity of the isoxazole ring . Additionally, the "click chemistry" approach to synthesize triazole derivatives, as described for ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, indicates that isoxazole derivatives can be used as precursors in multicomponent reactions . These reactions could potentially be adapted for the synthesis and functionalization of ethyl 3-isopropylisoxazole-5-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are closely related to their molecular structure. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing absorption and fluorescence characteristics that are influenced by the electronic transitions within the molecule . The crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the density and molecular geometry, which are important for understanding the physical properties of these compounds . These findings can be extrapolated to predict the behavior of ethyl 3-isopropylisoxazole-5-carboxylate in various environments.

Scientific Research Applications

Molecular Structure Analysis

The crystal structure of similar compounds to Ethyl 3-isopropylisoxazole-5-carboxylate, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, has been studied extensively. These studies focus on the molecular conformation, bond lengths, angles, and hydrogen bonding patterns. For instance, Horton et al. (1997) discussed how these molecules form infinite chains joined by hydrogen bonding, emphasizing the importance of understanding molecular interactions and conformations (Horton, Levine, Norris, Luck, & Silverton, 1997).

Coordination Polymers and Metal-Organic Frameworks

Research by Cisterna et al. (2018) highlights the use of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, a positional isomer of Ethyl 3-isopropylisoxazole-5-carboxylate, in creating Cd(II) coordination polymers and metal-organic frameworks. This study demonstrates the significant impact of ligand isomers on the construction of complex structures, which can be pivotal in material science and nanotechnology applications (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

Solid Phase Peptide Synthesis

The development of new coupling reagents for solid phase peptide synthesis is another application. For example, Robertson, Jiang, and Ramage (1999) developed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, which shows promise for peptide synthesis. This research is significant in the field of biochemistry and pharmaceuticals, as it contributes to the synthesis of complex biological molecules (Robertson, Jiang, & Ramage, 1999).

Synthesis of Heterocyclic Compounds

Ethyl 3-isopropylisoxazole-5-carboxylate and its derivatives are pivotal in synthesizing various heterocyclic compounds. Studies like that of Cheng et al. (2016) show how these compounds can be used to create ethyl 5-aminothiazole-4-carboxylates through a Strecker approach, highlighting their versatility in synthetic chemistry (Cheng, McClory, Walker, Xu, Zhang, Angelaud, & Gosselin, 2016).

Antimicrobial Studies

Ethyl 3-isopropylisoxazole-5-carboxylate derivatives have been studied for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) conducted research on ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, examining its structure-activity relationships and antimicrobial activities against various bacteria and fungi. This kind of research is criticalin developing new pharmaceuticals and understanding the biological activities of these compounds (Desai, Bhatt, & Joshi, 2019).

Photophysical and Photochemical Properties

Amati et al. (2010) studied the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and similar compounds. They investigated their potential as singlet-oxygen sensitizers, which is relevant in fields like photodynamic therapy and photochemistry (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Safety And Hazards

Ethyl 3-isopropylisoxazole-5-carboxylate is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-propan-2-yl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORJEQCHPOLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246875
Record name Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-isopropylisoxazole-5-carboxylate

CAS RN

2207-47-8
Record name Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2207-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Kadam, T Gandhi, A Gupte, AK Gangopadhyay… - …, 2016 - thieme-connect.com
An efficient, one-pot approach has been described for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes (mixture of E and Z) and alkynes, using alkyl nitrites under …
Number of citations: 28 www.thieme-connect.com

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